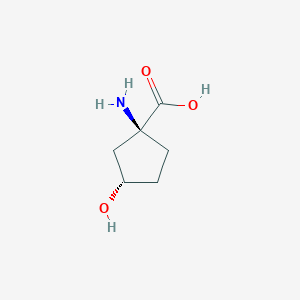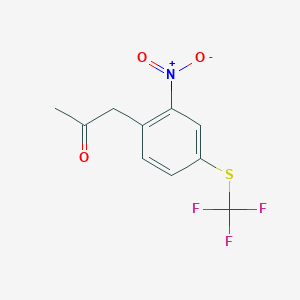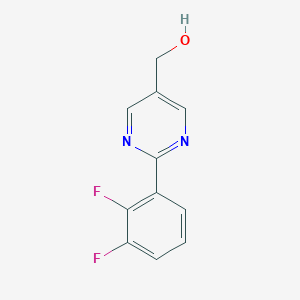
(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and hydroxy groups.
Reduction and Amination: The carbonyl group of cyclopentanone is reduced to a hydroxyl group, followed by amination to introduce the amino group.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral resolution techniques to obtain the desired (1S,3S) isomer.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Enzymatic Synthesis: Utilizing enzymes to catalyze specific reactions, ensuring high selectivity and yield.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of a chloro derivative.
Aplicaciones Científicas De Investigación
(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R)-1-Amino-3-hydroxycyclopentanecarboxylic acid: A diastereomer with different stereochemistry.
Cyclopentane-1,3-dicarboxylic acid: Lacks the amino and hydroxy groups.
Cyclopentanol: Contains only the hydroxyl group.
Uniqueness
(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(1S,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(8)3-6/h4,8H,1-3,7H2,(H,9,10)/t4-,6-/m0/s1 |
Clave InChI |
WINVNQRFPOZMEY-NJGYIYPDSA-N |
SMILES isomérico |
C1C[C@](C[C@H]1O)(C(=O)O)N |
SMILES canónico |
C1CC(CC1O)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)



![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)



![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)





